Methyl 4-((4-bromothiophene-2-carboxamido)methyl)piperidine-1-carboxylate
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Overview
Description
Methyl 4-((4-bromothiophene-2-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a thiophene ring, and a bromine substituent
Mechanism of Action
Thiophenes
Thiophene is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom. Thiophene derivatives are found in many important drugs and biologically active compounds, suggesting that “Methyl 4-((4-bromothiophene-2-carboxamido)methyl)piperidine-1-carboxylate” might also have biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-bromothiophene-2-carboxamido)methyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the bromination of thiophene-2-carboxylic acid, followed by esterification to form Methyl 4-bromothiophene-2-carboxylate.
Final Coupling: The final step involves coupling the amide with a methyl ester group under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4-bromothiophene-2-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring and the amide group.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Methyl 4-((4-bromothiophene-2-carboxamido)methyl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It is employed in studies investigating the interactions of thiophene derivatives with biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromothiophene-2-carboxylate: A simpler analog without the piperidine and amide groups.
Methyl 4-chlorothiophene-2-carboxylate: Similar structure but with a chlorine substituent instead of bromine.
Uniqueness
Methyl 4-((4-bromothiophene-2-carboxamido)methyl)piperidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials.
Properties
IUPAC Name |
methyl 4-[[(4-bromothiophene-2-carbonyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3S/c1-19-13(18)16-4-2-9(3-5-16)7-15-12(17)11-6-10(14)8-20-11/h6,8-9H,2-5,7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDZGZFWSDAADC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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